1-Cyclohexyl-3-(2-morpholinoethyl)thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Research
Thiourea and its derivatives are a class of organic compounds characterized by the (R1R2N)(R3R4N)C=S core structure. semanticscholar.org This scaffold has proven to be a versatile building block in both medicinal chemistry and materials science, leading to a wide array of applications. researchgate.netsciencepublishinggroup.commdpi.com
Historical Perspectives on Thiourea Scaffold Utility in Drug Discovery and Materials Science
Historically, thiourea derivatives have played a pivotal role in the development of therapeutic agents. nih.gov Their biological activities are diverse, encompassing roles as antibacterial, antiviral, antifungal, and anticancer agents. mdpi.commdpi.com For instance, certain thiourea derivatives were instrumental in early treatments for tuberculosis, such as thioacetazone and thiocarlide. nih.gov A landmark in drug development was the creation of metiamide, a thiourea-containing histamine (B1213489) H2-receptor antagonist for treating ulcers. Although its use was hampered by side effects, its development paved the way for blockbuster drugs like cimetidine, where the thiourea group was replaced by a cyanoguanidine moiety. nih.gov
In materials science, the sulfur atom in the thiourea backbone makes these compounds excellent ligands for metal ions. wikipedia.org This property has been exploited in various applications, including as corrosion inhibitors for metals, where they form a protective layer on the metal surface. emerald.comanalis.com.my They are also used in the production of flame-retardant resins and as vulcanization accelerators in the rubber industry. wikipedia.org
The Significance of Morpholine (B109124) and Cyclohexyl Moieties in Organic Compound Design
The inclusion of specific functional groups, or moieties, is a key strategy in designing new molecules with desired properties. The morpholine and cyclohexyl groups present in 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea are frequently employed in modern drug design for their favorable characteristics. nih.govpharmablock.com
The morpholine ring is a saturated heterocycle that is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov Its presence in a molecule can improve critical physicochemical properties, such as solubility and metabolic stability, which are essential for a compound to be an effective drug. nih.govsci-hub.seresearchgate.net The morpholine moiety is found in numerous approved drugs, including the antibiotic Linezolid and the antiemetic Aprepitant, highlighting its importance in creating compounds with favorable pharmacokinetic profiles. sci-hub.seijprems.com
The cyclohexyl group is a non-planar, lipophilic (fat-loving) ring that is also a common feature in many natural and synthetic drugs. pharmablock.com It can act as a bioisostere for other groups like phenyl or t-butyl, offering a three-dimensional structure that can lead to more extensive and specific interactions with biological targets like proteins. pharmablock.com This can enhance binding affinity and, consequently, the potency of a drug candidate. pharmablock.comnih.gov Its rigidity, compared to a flexible alkyl chain, can also be advantageous in drug design. pharmablock.com
Rationale for Investigating this compound
The specific combination of the thiourea core with morpholine and cyclohexyl substituents in this compound provides a clear rationale for its scientific investigation.
Identification of Research Gaps in the Thiourea Compound Class
While the thiourea scaffold is well-studied, there are still significant research gaps. Much of the research has focused on N-aryl and N,N'-diaryl substituted thioureas. biointerfaceresearch.com The synthesis and evaluation of unsymmetrical thioureas, particularly those combining aliphatic, alicyclic, and heterocyclic moieties, remain a less explored area. nih.gov This presents an opportunity to discover novel structure-activity relationships (SAR), where the specific arrangement of these different groups could lead to unique biological activities or material properties not seen in more symmetrically substituted thioureas. nih.gov
Hypothetical Therapeutic or Industrial Relevance Based on Structural Precedents
Based on the known functions of its components, one can hypothesize potential applications for this compound.
Therapeutic Potential: Given the wide range of biological activities of thiourea derivatives (anticancer, antimicrobial, antiviral) and the pharmacokinetic benefits of the morpholine group, this compound is a candidate for drug discovery programs. mdpi.commdpi.comnih.gov For example, some thiourea derivatives have shown promise as inhibitors of enzymes relevant to diseases like Alzheimer's, while others are investigated as anti-leishmanial agents. mdpi.comresearchgate.net The combination of the bulky cyclohexyl group and the flexible morpholinoethyl side chain could allow for unique interactions with enzyme active sites or cellular receptors. pharmablock.comnih.gov
Industrial Relevance: The presence of sulfur and multiple nitrogen atoms suggests potential as a metal chelator or corrosion inhibitor, similar to other thiourea compounds. emerald.comanalis.com.my The specific substituents might modulate its solubility and effectiveness in different industrial formulations.
Overview of Current Research Approaches Relevant to Novel Synthetic Organic Compounds
The investigation of a new compound like this compound follows a well-established pathway in modern organic and medicinal chemistry. upenn.eduwikipedia.org
Synthesis: The primary method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netmdpi.comnih.gov For the target compound, this would involve reacting cyclohexyl isothiocyanate with 2-morpholinoethan-1-amine. This method is valued for its simplicity and generally high yields. mdpi.com Modern synthetic chemistry often employs techniques like microwave-assisted synthesis or flow chemistry to improve reaction times and efficiency. nih.govresearchgate.net
Characterization: Once synthesized, establishing the identity, purity, and structure of the new compound is critical. royalsocietypublishing.orgacs.org A combination of analytical techniques is employed:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies functional groups, such as the C=S and N-H bonds of the thiourea moiety. wikipedia.orgroyalsocietypublishing.org
Mass Spectrometry (MS): This technique determines the precise molecular weight of the compound, confirming its elemental formula. nih.govpacificbiolabs.comrroij.com
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S), which must match the calculated values for the proposed structure. royalsocietypublishing.org
Crystallography: If a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. nih.gov
Evaluation: Following full characterization, the compound would be subjected to screening to assess its properties. This could involve biological assays to test for activity against cancer cell lines, bacteria, viruses, or specific enzymes. nih.govnih.gov For materials science applications, its ability to inhibit corrosion or bind to metals would be tested under various conditions. emerald.com
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the known identifiers and physical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 21545-54-0 | chemsynthesis.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₂₅N₃OS | cymitquimica.comcalpaclab.com |
| Molecular Weight | 271.42 g/mol | sigmaaldrich.comcymitquimica.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 125-126 °C | chemsynthesis.com |
| SMILES String | S=C(NCCN1CCOCC1)NC2CCCCC2 | sigmaaldrich.com |
| InChI Key | AKYYGBUVZFGJNI-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Key Structural Moieties and Their Significance in Chemical Design This table outlines the functional components of the molecule and their established roles in the design of new compounds.
| Moiety | Structure | Common Role in Compound Design | Reference(s) |
| Thiourea | R₂N-C(=S)-NR₂ | Versatile scaffold, metal chelation, hydrogen bonding, biological activity (anticancer, antimicrobial). | researchgate.netmdpi.comwikipedia.org |
| Cyclohexyl | C₆H₁₁- | Increases lipophilicity, provides a rigid 3D scaffold, acts as a bioisostere for phenyl groups. | pharmablock.combiotech-asia.orgresearchgate.net |
| Morpholine | C₄H₉NO | Improves aqueous solubility, enhances metabolic stability, favorable pharmacokinetic profile. | nih.govnih.govsci-hub.seresearchgate.net |
Delimitation of the Research Scope for this compound
The research scope for this compound is notably specific and can be clearly delineated. The vast majority of scientific literature featuring this compound centers on its function as a precursor in the synthesis of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide and its derivatives, such as 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate. researchgate.net
This carbodiimide (B86325) is a significant reagent in organic synthesis, primarily employed for the activation of carboxylic acids and alcohols. researchgate.net The conversion of the thiourea to the carbodiimide is a critical step that unlocks its utility in facilitating the formation of amide and ester bonds, which are fundamental reactions in peptide synthesis and the creation of complex organic molecules.
While the broader class of thiourea derivatives has been explored for a multitude of biological activities, including potential applications as enzyme inhibitors, anticancer agents, and antimicrobial compounds, there is a conspicuous absence of such research specifically focused on this compound itself. For instance, studies have investigated other cyclohexyl thiourea derivatives for their inhibitory effects on enzymes like soluble epoxide hydrolase, but this specific compound is not mentioned in that context. nih.gov
Therefore, the delimitation of the research scope is clear: scientific investigation has almost exclusively concentrated on its role as a synthetic tool. There is currently a lack of published research exploring the intrinsic biological or pharmacological properties of this compound. Its value in the scientific community is firmly established within the realm of synthetic organic chemistry.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYGBUVZFGJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066713 | |
| Record name | N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21545-54-0 | |
| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21545-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-(2-(4-morpholinyl)ethyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021545540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
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| Record name | 1-cyclohexyl-3-(2-morpholinoethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.382 | |
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| Record name | N-CYCLOHEXYL-N'-(2-(4-MORPHOLINYL)ETHYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KNN6WXF2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Modification Strategies
Development and Optimization of Synthetic Pathways for 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea
The synthesis of this compound primarily relies on the well-established reaction between an isothiocyanate and a primary amine. In this case, the key precursors are cyclohexyl isothiocyanate and 4-(2-aminoethyl)morpholine (B49859). chemicalbook.com
Exploration of Diverse Reaction Mechanisms for Thiourea (B124793) Formation
The fundamental reaction for forming this compound involves the nucleophilic addition of the primary amine group of 4-(2-aminoethyl)morpholine to the electrophilic carbon atom of the isothiocyanate group of cyclohexyl isothiocyanate. This reaction is a common and efficient method for creating unsymmetrically disubstituted thioureas.
Alternative, more general methods for thiourea synthesis could theoretically be adapted for this compound. These include:
From Carbon Disulfide: A primary amine can react with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate can then react with another amine upon desulfurization to yield the thiourea.
From Thiophosgene (B130339): The reaction of a primary amine with the highly toxic thiophosgene can also produce thioureas, though this method is less favored due to safety concerns.
Multicomponent Reactions: Modern synthetic approaches include multicomponent reactions, for instance, using an isocyanide, an amine, and elemental sulfur, which can offer a more sustainable route. researchgate.net
Optimization of Reaction Conditions: Temperature, Solvent Systems, Catalysis
While specific optimized conditions for the synthesis of this compound are not detailed in publicly available literature, general principles for thiourea synthesis can be applied.
Temperature: The reaction between an isothiocyanate and an amine is typically exothermic and can often be carried out at room temperature. However, gentle heating may be employed to ensure the completion of the reaction.
Solvent Systems: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents for this type of reaction include aprotic solvents like acetone, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). For instance, the synthesis of a similar compound, 1-cyclohexyl-3-(2-furoyl)thiourea, was conducted in dry acetone. nih.govresearchgate.net
Catalysis: While many thiourea syntheses proceed efficiently without a catalyst, certain reactions can be accelerated. For example, some syntheses of sulfonyl thioureas have been shown to be catalyzed by copper(I) chloride in solid-state reactions.
Yield Enhancement and Purity Control Strategies
To maximize the yield and ensure the high purity of this compound, several strategies can be implemented.
Stoichiometry: Precise control of the stoichiometry of the reactants, typically a 1:1 molar ratio of cyclohexyl isothiocyanate and 4-(2-aminoethyl)morpholine, is essential to avoid unreacted starting materials that would complicate purification.
Purification: The primary method for purification of the solid product is recrystallization. Ethanol is a common solvent for recrystallizing thiourea derivatives, as demonstrated in the synthesis of 1-cyclohexyl-3-(2-furoyl)thiourea. nih.govresearchgate.net The purity of the final product can be assessed by its sharp melting point (125-126 °C) and analytical techniques such as chromatography and spectroscopy. chemicalbook.comsigmaaldrich.com Commercially available this compound is typically offered at a purity of 97% or higher. sigmaaldrich.comcalpaclab.comsigmaaldrich.com
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemijournal.com These can be applied to the synthesis of this compound in several ways:
Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key principle. Some thiourea syntheses have been successfully carried out in aqueous media.
Energy Efficiency: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Multicomponent reactions that incorporate all or most of the atoms from the reactants into the final product are highly desirable. The synthesis from an isocyanide, an amine, and sulfur is an example of such a reaction. researchgate.net
Renewable Feedstocks: While not directly applicable to the named reactants, the broader field of green chemistry encourages the use of starting materials derived from renewable resources.
Strategic Derivatization and Analogue Synthesis
The strategic derivatization of this compound can lead to the creation of analogues with potentially new or enhanced properties. This involves the systematic modification of its chemical structure.
Design Principles for Structural Analogues Based on Functional Group Variation
The design of structural analogues of this compound would likely focus on modifying the three main components of the molecule: the cyclohexyl ring, the morpholinoethyl group, and the thiourea core itself.
Modification of the Cyclohexyl Ring: The lipophilicity and steric bulk of the molecule can be altered by replacing the cyclohexyl group with other cyclic or acyclic alkyl or aryl groups. For example, substituting it with a phenyl group would create 1-phenyl-3-(2-morpholinoethyl)thiourea.
Variation of the Morpholinoethyl Moiety: The morpholine (B109124) ring is a key feature that imparts specific polarity and hydrogen bonding capabilities. Analogues could be designed by:
Replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638) or piperazine.
Altering the length of the ethyl linker between the thiourea and the morpholine ring.
Modification of the Thiourea Core: The thiourea group itself can be modified. For instance, it can be dehydrated to form the corresponding carbodiimide (B86325), 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide, which is a known reactive intermediate used in peptide synthesis and other coupling reactions. thermofisher.com This transformation highlights a key pathway for creating functionally distinct analogues.
Modification of the Cyclohexyl Moiety
The cyclohexyl group of the parent compound can be systematically modified to investigate structure-activity relationships. The primary strategy for this modification involves the synthesis of various cyclohexyl isothiocyanate precursors or the use of differently substituted cyclohexylamines in the condensation reaction.
Key modifications can include:
Introduction of Substituents: Alkyl, aryl, or functional groups can be introduced onto the cyclohexyl ring. For example, using 4-methylcyclohexylamine (B30895) or 4-phenylcyclohexylamine (B9095) as the starting material would yield analogues with substituted rings.
Stereochemical Variations: The use of stereoisomers of substituted cyclohexylamines, such as cis- or trans-4-aminocyclohexanol, allows for the synthesis of diastereomeric thiourea analogues. This is crucial for exploring the three-dimensional space of receptor binding pockets.
Ring Alterations: While moving away from a strict cyclohexyl moiety, related cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) can be used to assess the impact of ring size on biological activity.
These modifications are typically achieved by starting with the appropriately substituted cyclohexylamine, which is then reacted with a thiocarbonyl transfer reagent (like thiophosgene or carbon disulfide) to generate the corresponding isothiocyanate, or directly reacted with an isothiocyanate carrying the morpholinoethyl fragment. researchgate.net
Variation of the Morpholinoethyl Side Chain
The morpholinoethyl side chain is a critical component that can be altered to modulate properties such as solubility, basicity, and hydrogen bonding capacity. researchgate.net Variations can be introduced by synthesizing or procuring different N-substituted ethylenediamines for the coupling reaction with cyclohexyl isothiocyanate.
Strategies for modification include:
Altering the Heterocycle: The morpholine ring can be replaced with other saturated heterocyles like piperidine, pyrrolidine, or piperazine. Each substitution introduces changes in basicity, lipophilicity, and conformational flexibility.
Varying the Linker Length: The ethyl linker (-CH₂CH₂-) can be extended to a propyl (-CH₂CH₂CH₂-) or butyl (-CH₂(CH₂)₃-) chain to probe the optimal distance between the thiourea core and the terminal amino group. nih.gov
Introducing Substituents on the Heterocycle: Functional groups can be added to the morpholine ring itself, for instance, by using derivatives of 3-morpholinopropanamine with substituents at the C2 or C3 positions of the morpholine ring.
These synthetic approaches rely on the availability of the corresponding substituted amines, such as 4-(3-aminopropyl)morpholine or 1-(2-aminoethyl)piperidine, which are then reacted with cyclohexyl isothiocyanate. chemicalbook.com
Substitution Pattern Investigations on the Thiourea Linker
The N,N'-disubstituted thiourea core is fundamental to the structure of this compound. Investigations into the substitution pattern primarily involve altering the nature of the substituents on the nitrogen atoms, which is inherent to the modifications described in the previous sections. However, further derivatization of the thiourea linker itself can be considered.
N-Alkylation/N-Acylation: While the parent compound has protons on both nitrogen atoms, one of these could be selectively alkylated or acylated. However, this would significantly alter the hydrogen-bonding capabilities that are often crucial for the function of thiourea-based compounds. organic-chemistry.org
Isosteric Replacement: The thiocarbonyl group (C=S) can be replaced by a carbonyl group (C=O) to yield the corresponding urea (B33335) analogue, 1-cyclohexyl-3-(2-morpholinoethyl)urea. This allows for a direct comparison of the effects of the sulfur versus oxygen atom on the molecule's properties. nih.gov The synthesis of the urea analogue would typically involve the reaction of cyclohexyl isocyanate with 4-(2-aminoethyl)morpholine.
Synthesis and Isolation Procedures for Key Analogues
The most prevalent synthetic route to this compound and its analogues is the reaction of cyclohexyl isothiocyanate with the desired amine, in this case, 4-(2-aminoethyl)morpholine. nih.govmdpi.com
The general procedure is as follows:
Reaction Setup: Cyclohexyl isothiocyanate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), acetonitrile, or dichloromethane.
Amine Addition: An equimolar amount of 4-(2-aminoethyl)morpholine is added to the solution, often dropwise at room temperature or under mild heating. The reaction is typically exothermic.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane). mdpi.comnih.gov Simple filtration and washing are often sufficient to obtain a product of high purity. nih.gov
Modern approaches, such as continuous-flow synthesis, have also been developed for thiourea production, offering advantages in terms of safety, scalability, and purification. nih.gov
Table 1: Synthesis of Representative Analogues
| Analogue Name | Reactant 1 | Reactant 2 | General Synthetic Method |
|---|---|---|---|
| 1-Cyclohexyl-3-(2-(piperidin-1-yl)ethyl)thiourea | Cyclohexyl isothiocyanate | 1-(2-Aminoethyl)piperidine | Condensation in aprotic solvent nih.gov |
| 1-(4-Methylcyclohexyl)-3-(2-morpholinoethyl)thiourea | 4-Methylcyclohexyl isothiocyanate | 4-(2-Aminoethyl)morpholine | Condensation in aprotic solvent researchgate.net |
| 1-Cyclohexyl-3-(3-morpholinopropyl)thiourea | Cyclohexyl isothiocyanate | 4-(3-Aminopropyl)morpholine | Condensation in aprotic solvent nih.gov |
| 1-Cyclohexyl-3-(2-morpholinoethyl)urea | Cyclohexyl isocyanate | 4-(2-Aminoethyl)morpholine | Condensation in aprotic solvent nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogues
If chirality is introduced into the molecule, for instance, through a substituted cyclohexyl ring (e.g., 1-(1-phenylethyl)-3-(2-morpholinoethyl)thiourea) or a chiral side chain, stereoselective synthesis becomes critical. The field of asymmetric organocatalysis has seen a renaissance of chiral thioureas, and the synthetic methods are well-documented. nih.gov
The primary approach for synthesizing enantiomerically pure thioureas involves using a chiral starting material. nih.gov
From Chiral Amines: A chiral amine can be reacted with an achiral isothiocyanate. For example, reacting (R)- or (S)-cyclohexylethylamine with a suitable isothiocyanate would yield a chiral thiourea. The stereocenter is carried over from the starting material.
From Chiral Isothiocyanates: Conversely, a chiral isothiocyanate can be reacted with an achiral amine. Chiral isothiocyanates are often prepared from their corresponding chiral amines.
The synthesis of these chiral thioureas typically follows the standard condensation reaction. The challenge lies in the preparation or acquisition of the enantiomerically pure starting materials. The purification of chiral thioureas may require chiral chromatography if a racemic synthesis is performed and separation of enantiomers is desired. Thioureas derived from amino acids are a prominent class of chiral catalysts synthesized using these methods. mdpi.comnih.gov
Advanced Characterization Techniques for Structural Elucidation of the Compound and its Analogues (Focus on Methodology, not specific data)
The unambiguous determination of the structure of this compound and its analogues relies on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation. The methodology involves dissolving the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring spectra that provide information based on the chemical shift, integration, and multiplicity of the signals. researchgate.net
¹H NMR Spectroscopy Methodology: The proton NMR spectrum is used to identify all unique proton environments in the molecule.
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. The N-H protons of the thiourea group are typically observed as broad signals in the downfield region (δ 6-9 ppm), and their position can be solvent-dependent. researchgate.net Protons on the cyclohexyl ring appear in the upfield region (δ 1-2 ppm), while those on the morpholinoethyl chain are found in the intermediate region (δ 2.5-4 ppm).
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique position.
Multiplicity (Splitting): The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons, which helps to establish the connectivity of the carbon skeleton. For example, the -CH₂-N- protons of the ethyl linker would likely appear as a triplet if coupled to the adjacent -CH₂-S- protons.
¹³C NMR Spectroscopy Methodology: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Chemical Shift (δ): The most characteristic signal is that of the thiocarbonyl carbon (C=S), which appears significantly downfield (typically δ 180-190 ppm). nih.gov The carbons of the cyclohexyl ring resonate in the aliphatic region (δ 25-50 ppm), while the carbons of the morpholinoethyl group appear in the δ 45-70 ppm range.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is often used in conjunction with a standard ¹³C spectrum to differentiate between CH, CH₂, and CH₃ groups, further aiding in signal assignment.
2D NMR Techniques: For complex analogues or for unambiguous assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, such as confirming the link between the ethyl chain and the thiourea nitrogen.
Table 2: General Methodology for NMR Signal Assignment
| Molecular Moiety | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Key Correlation Experiments |
|---|---|---|---|
| Thiourea (C=S) | N/A | ~180-190 | HMBC from N-H protons |
| Thiourea (N-H) | ~6.0-9.0 (broad) | N/A | HMBC to C=S and adjacent carbons |
| Cyclohexyl (CH, CH₂) | ~1.0-2.5 | ~25-50 | COSY within the ring; HSQC for C-H assignment |
| Morpholinoethyl (-N-CH₂-CH₂-N-) | ~2.5-3.5 | ~45-60 | COSY between adjacent CH₂ groups |
| Morpholinoethyl (-O-CH₂-CH₂-N-) | ~3.5-4.0 | ~65-70 | HSQC for C-H assignment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic techniques are indispensable tools for elucidating the functional groups present within a molecule. In the case of this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its chemical identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit absorption maxima in the UV region. For instance, thiourea itself shows absorption peaks around 235 nm and 202 nm, which are attributed to n→π* and π→π* transitions, respectively. The presence of chromophores like the thiocarbonyl group (C=S) is a key determinant of the UV-Vis spectrum. While the precise absorption maxima for this compound require experimental determination, it is anticipated to absorb in the UV range, consistent with its thiourea core.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₂₅N₃OS, corresponding to a molecular weight of approximately 271.42 g/mol . sigmaaldrich.comcalpaclab.comnih.gov HRMS analysis would provide an exact mass measurement with a high degree of accuracy, typically to several decimal places. This precise measurement allows for the unambiguous confirmation of the elemental formula by comparing the experimental mass to the calculated theoretical mass, thereby definitively identifying the compound.
Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For this compound, various suppliers report a purity of approximately 97%, often determined by HPLC. sigmaaldrich.comcalpaclab.com This technique separates the target compound from any impurities present in the sample based on their differential interactions with a stationary phase and a mobile phase. The result is a chromatogram where the area of the peak corresponding to the compound of interest is proportional to its concentration, allowing for quantitative purity analysis. Gas Chromatography (GC) could also be employed, particularly if volatile impurities are suspected. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities.
| Analytical Technique | Information Obtained | Expected Findings for this compound |
| Infrared (IR) Spectroscopy | Identification of functional groups | N-H stretching (3100-3400 cm⁻¹), C=S stretching (700-850 cm⁻¹), C-N stretching (~1300 cm⁻¹) |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions | Absorption maxima in the UV region, characteristic of the thiourea chromophore |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Confirmation of the molecular formula C₁₃H₂₅N₃OS and exact mass |
| X-ray Crystallography | Three-dimensional molecular structure | Determination of bond lengths, bond angles, and solid-state conformation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Quantitative determination of purity, typically reported as ~97% |
Molecular Interactions and Structure Activity Relationship Sar Investigations
Elucidation of Key Pharmacophoric Features within the 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The scaffold of this compound presents several potential pharmacophoric features:
Hydrogen Bond Donors and Acceptors: The thiourea (B124793) core (-NH-C(=S)-NH-) is a critical pharmacophoric element. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The nitrogen and oxygen atoms within the morpholine (B109124) ring also serve as potential hydrogen bond acceptors. These features allow for a variety of interactions with biological targets like proteins and enzymes.
Hydrophobic and Lipophilic Regions: The cyclohexyl ring provides a significant hydrophobic character to the molecule. This bulky, non-polar group can engage in van der Waals and hydrophobic interactions, often fitting into hydrophobic pockets within a receptor. Such interactions are crucial for the anchoring of the molecule to its target.
Flexible Linker: The ethyl chain connecting the thiourea and morpholine moieties offers conformational flexibility. This allows the molecule to adopt various spatial arrangements, which can be essential for optimal binding to a target site. The length and flexibility of this linker are critical parameters in SAR studies.
Polar Surface Area: The presence of nitrogen, oxygen, and sulfur atoms contributes to the molecule's polar surface area, influencing its solubility and ability to cross biological membranes.
In broader studies of thiourea derivatives, the thiourea moiety is often a key component of the pharmacophore, crucial for binding to various enzymes. ccsenet.orgnih.gov The morpholine group is also recognized as a "privileged" scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and providing key interaction points. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org While no specific QSAR models for this compound have been published, the methodology for creating such models for related thiourea derivatives is well-established. kent.ac.uknih.gov
To build a QSAR model, the structural features of molecules are quantified using molecular descriptors. For a compound like this compound and its analogs, a variety of descriptors would be calculated:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These are crucial for modeling electrostatic and hydrogen bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. These help to model how a molecule fits into a binding site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. This descriptor is critical for modeling how a compound distributes between aqueous and lipid environments, which affects its absorption and distribution.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Table 1: Examples of Molecular Descriptors for QSAR Studies of Thiourea Derivatives
| Descriptor Class | Example Descriptor | Description | Potential Relevance for this compound |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Could model interactions with electron-rich residues in a target protein. |
| Steric | Molecular Volume | The volume occupied by the molecule. | Important for understanding the fit within a constrained binding pocket. |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Zagreb Index | A measure of molecular branching. | Can correlate with non-specific interactions and overall molecular shape. |
This table is illustrative and does not represent actual calculated values for the named compound.
Once descriptors are calculated for a series of compounds with known biological activities, a QSAR model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that can predict the activity of new, untested compounds.
A typical QSAR model might take the form:
Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Validation is a critical step to ensure the model is robust and predictive. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's development.
The coefficients (c₁, c₂, etc.) in the QSAR equation indicate the relative importance of each descriptor. A positive coefficient suggests that increasing the value of that descriptor enhances biological activity, while a negative coefficient suggests the opposite. This information can guide the rational design of new, more potent analogs. For instance, if the coefficient for LogP is positive, it would suggest that making the molecule more lipophilic could improve its activity.
The applicability domain of a QSAR model defines the chemical space for which the model provides reliable predictions. It is determined based on the range of descriptor values of the compounds used to build the model. Making predictions for compounds that fall outside this domain is unreliable.
Conformational Analysis and Molecular Flexibility Investigations
The biological activity of this compound is also dependent on its three-dimensional conformation and flexibility.
Thiourea Moiety: The thiourea group has restricted rotation around the C-N bonds due to partial double bond character. It can exist in different conformations (e.g., syn-anti), which affects the relative positions of the hydrogen bond donors and acceptors.
Morpholinoethyl Linker: The ethyl linker provides significant flexibility, allowing the morpholine ring to orient itself in various positions relative to the rest of the molecule. This flexibility can be crucial for induced-fit binding to a biological target.
Studies on related cyclohexyl thiourea derivatives have shown that the planarity of the thiourea group and the dihedral angles between the different parts of the molecule are important for its crystal packing and intermolecular interactions. nih.gov
Impact of Stereochemistry on Molecular Recognition and Potential Biological Activity
The structure of this compound contains stereochemical elements that could significantly influence its interaction with biological targets such as enzymes or receptors. The cyclohexyl ring has a chiral center at the point of attachment to the nitrogen if the ring is considered as a substituent on the thiourea. More importantly, the inherent three-dimensional and often chiral nature of biological macromolecules means that they can differentiate between stereoisomers of a ligand.
For instance, studies on other chiral cyclohexyl-containing compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. This is because the precise spatial arrangement of atoms is critical for optimal binding to a receptor's active site. One stereoisomer might fit perfectly, leading to a strong biological response, while another may bind weakly or not at all.
While no specific biological activity has been detailed in the literature for this compound, research on analogous compounds suggests that stereoisomerism is a critical factor. For example, studies on hydroxylated metabolites of the related compound 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) have shown that the cis and trans isomers possess different toxicities and antitumor activities, which is attributed to their stereochemistry. nih.gov A full evaluation of the potential of this compound would necessitate the synthesis and biological testing of its individual stereoisomers.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Biological and Mechanistic Investigations Non Clinical, Preclinical Models Only
In Vitro Evaluation of Diverse Biological Activities
The thiourea (B124793) scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, making its derivatives a subject of interest in medicinal chemistry. biointerfaceresearch.com These activities are often attributed to the ability of the thiourea functional group to form hydrogen bonds and coordinate with metal ions, which can lead to interactions with various biological targets. biointerfaceresearch.com Investigations into this class of compounds typically involve a battery of in vitro assays to determine their potential as therapeutic agents.
Thiourea derivatives are frequently evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi. mdpi.com The presence of nitrogen and sulfur atoms allows for multiple binding possibilities, which can contribute to their antimicrobial effects. mdpi.com
Although no specific antibacterial data for 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea has been published, studies on other thiourea derivatives demonstrate a range of activities. For instance, a series of thiourea derivatives incorporating a 1,3-thiazole scaffold were tested against various Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
One study on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed significant inhibition against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 4 to 32 µg/mL. Another series of thiourea derivatives of 1,3-thiazole also showed notable inhibition against Gram-positive cocci with MIC values in the range of 2-32 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Thiourea Derivatives (Analogues)
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 3 | S. aureus | 2-32 | nih.gov |
| Thiazole Derivative 9 | S. aureus | 2-32 | nih.gov |
| Triazole Derivative 1 | S. aureus | 4-32 |
The antifungal potential of thiourea derivatives is also a common area of investigation. For example, a study on new thiourea derivatives of 1,3-thiazole included testing against Candida albicans. nih.gov While some compounds show promise, the activity can be variable. In a study of naphthyridine derivatives, which can be considered related heterocyclic structures, some compounds displayed antifungal activity against Aspergillus niger and C. albicans. mdpi.com
Table 2: Antifungal Activity of Selected Thiourea Derivatives (Analogues)
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative Series | C. albicans | > 64 | nih.gov |
| Naphthyridine Derivative 63b | A. niger | 35.5 - 75.5 | mdpi.com |
The evaluation of antiviral properties is another facet of the biological screening of thiourea derivatives. Research on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold has shown that some of these compounds exhibit activity against a range of DNA and RNA viruses. nih.gov For instance, one compound in this series demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus B5. nih.gov However, specific antiviral data for this compound is not available.
Thiourea derivatives are known to be effective enzyme inhibitors. biointerfaceresearch.com Their ability to interact with enzyme active sites, often through hydrogen bonding and coordination with metal cofactors, makes them promising candidates for targeting various enzymes involved in disease processes.
A recent study designed and synthesized a series of 72 (thio)urea derivatives as potential inhibitors of Escherichia coli β-glucuronidase (EcGUS). nih.gov One of the thiourea derivatives, E-9, showed a promising inhibitory effect with an IC50 value of 2.68 μM. nih.gov Another study reported on thiourea derivatives as inhibitors of histone deacetylase (HDAC), where a derivative showed significant inhibition of HDAC1.
Table 3: Enzyme Inhibition Data for Selected Thiourea Derivatives (Analogues)
| Compound/Analogue | Enzyme | IC50 | Reference |
|---|---|---|---|
| E-9 | E. coli β-glucuronidase | 2.68 µM | nih.gov |
The structural motifs present in this compound, specifically the cyclohexyl and morpholinoethyl groups, are found in compounds known to interact with various receptors. The morpholine (B109124) ring is a recognized privileged scaffold in medicinal chemistry and is present in numerous bioactive molecules. researchgate.net For example, the morpholinoethyl group is a key feature of the selective σ1 receptor agonist PRE-084. researchgate.net
Thiourea-based molecules are also known as effective anion receptors due to their ability to form strong hydrogen bonds. biointerfaceresearch.com While specific receptor binding studies for this compound have not been reported, the presence of these structural components suggests that it could be a candidate for evaluation against various receptor targets. Molecular docking studies are often employed to predict the binding affinity and interaction modes of such compounds with receptor active sites. biointerfaceresearch.com
Antiproliferative Activity in Relevant In Vitro Cell Line Models
Extensive searches of scientific databases and scholarly articles did not yield any specific studies investigating the antiproliferative activity of this compound in cancer cell lines or pathogen-infected cells. While thiourea derivatives, as a class of compounds, have been a subject of interest in anticancer research, with many analogues synthesized and tested for their cytotoxic and antiproliferative effects, data for this particular compound is absent from the available literature. Studies on other thiourea derivatives have shown activity against various cancer cell lines, but these findings cannot be extrapolated to this compound without direct experimental evidence.
Immunomodulatory Effects in Isolated Immune Cells
Similarly, there is a lack of published research on the immunomodulatory effects of this compound in isolated immune cells. The potential for a compound to modulate immune responses is a critical aspect of its biological profile, with implications for its use in various disease contexts, including cancer and inflammatory disorders. However, no studies were found that specifically examined the impact of this compound on immune cell functions such as cytokine production, proliferation, or activation.
Elucidation of Molecular Mechanisms of Action
The elucidation of a compound's molecular mechanism of action is fundamental to understanding its biological effects and for its potential development as a therapeutic agent. This involves identifying its molecular targets and the cellular pathways it modulates.
Target Identification and Validation using Proteomics and Genomics Approaches
No publicly available data exists on the use of proteomic or genomic approaches to identify and validate the molecular targets of this compound.
There are no published studies that have utilized affinity chromatography coupled with mass spectrometry to identify the protein binding partners of this compound. This technique is a powerful tool for target deconvolution, but its application to this specific compound has not been reported.
Comprehensive searches for transcriptomic (e.g., microarray, RNA-seq) or proteomic (e.g., 2D-DIGE, iTRAQ, SILAC) profiling of cells treated with this compound did not yield any results. Such studies would be invaluable in revealing the broader cellular response to the compound and providing clues about its mechanism of action.
Cellular Pathway Analysis and Signaling Cascade Modulation
In the absence of target identification and global expression profiling data, there is no information available regarding the specific cellular pathways or signaling cascades that may be modulated by this compound. Understanding how a compound affects key cellular processes such as cell cycle progression, apoptosis, or stress responses is crucial, but this information remains uninvestigated for this particular molecule.
Investigation of Interaction with Biological Macromolecules (e.g., DNA, RNA, Specific Proteins)
There is a notable absence of specific studies in the accessible scientific literature that detail the direct interaction of this compound with biological macromolecules such as DNA, RNA, or specific proteins. However, research on other thiourea derivatives provides a conceptual framework for potential interactions. For instance, some thiourea compounds have been shown to interact with DNA, with proposed mechanisms including groove binding and intercalation. biointerfaceresearch.com Molecular docking studies on certain derivatives have suggested that the planar and asymmetric structures of these molecules can facilitate their interaction with DNA grooves. biointerfaceresearch.com Furthermore, thiourea-based compounds have been investigated for their ability to inhibit enzymes like urease, where they are thought to fit into the enzyme's binding pocket and interact with active site residues. nih.govbiointerfaceresearch.com A study on a structurally related nitrosourea, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, indicated interactions with nucleic acids and proteins, highlighting the potential for cyclohexyl-containing compounds to engage with these macromolecules. nih.gov Without direct experimental evidence, the specific mode of interaction for this compound remains speculative.
Cellular Uptake, Efflux, and Subcellular Localization Studies in Non-Human Cell Lines
Apoptosis or Necrosis Induction Mechanisms
The mechanisms by which this compound might induce cell death, whether through apoptosis or necrosis, have not been specifically elucidated. The general understanding of apoptosis involves a highly regulated cascade of events, often initiated by stimuli that lead to the activation of caspases, a family of cysteine-aspartate proteases. nih.govnih.gov Mitochondria play a crucial role in this process, with the release of cytochrome c being a key event. nih.gov While various chemicals have been shown to trigger apoptosis, the specific pathways activated by this compound are unknown. nih.gov Studies on other N-acyl thiourea derivatives have demonstrated the induction of cell-cycle arrest at the G0/G1 phase in cancer cell lines, which can be a precursor to apoptosis. mdpi.com However, without direct investigation, it is not possible to confirm if this compound acts through a similar mechanism.
In Vivo Pharmacological Studies in Preclinical Animal Models
Comprehensive in vivo pharmacological studies specifically assessing the efficacy, pharmacodynamics, and therapeutic proof-of-concept for this compound in animal models are not described in the available literature.
Efficacy Assessment in Disease-Specific Animal Models (e.g., infectious disease models, tumor xenografts, inflammation models)
There is no published data on the efficacy of this compound in established animal models of disease. While thiourea derivatives, in general, have shown promise in various contexts, such as antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in mouse infection models, these findings are not specific to the compound . nih.gov Similarly, although some thiourea compounds have been evaluated for anti-inflammatory and anticancer activities in vivo, specific efficacy data for this compound is lacking. mdpi.combohrium.com
Pharmacodynamic Biomarker Identification and Monitoring in Animal Tissues
Consistent with the absence of in vivo efficacy studies, there has been no identification or monitoring of pharmacodynamic biomarkers in animal tissues following administration of this compound. Such studies would be contingent on first establishing a biological effect in a relevant animal model.
Proof-of-Concept Studies for Therapeutic Potential in Relevant Animal Models
To date, there are no published proof-of-concept studies that establish the therapeutic potential of this compound in any relevant animal models. Such studies would be a critical step in the preclinical development of this compound but appear not to have been conducted or reported.
In-Depth Analysis of this compound: A Computational Chemistry Perspective
A comprehensive review of the computational and theoretical chemistry applications of this compound reveals a notable absence of published research in this specific area. While the compound is commercially available and its basic chemical properties are documented, dedicated studies on its molecular interactions through computational methods such as molecular docking and molecular dynamics simulations are not found in the current scientific literature.
This article aims to address the specified computational and theoretical chemistry applications for this compound. However, due to the lack of specific research data on this compound, the following sections outline the methodologies and the type of information that would be sought in such computational studies, rather than presenting existing findings.
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of this compound. These calculations, often performed using specific basis sets like 6-311G(d,p), provide a detailed picture of the molecule's quantum chemical characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
For a compound structurally similar to this compound, DFT calculations have determined the energies of these frontier orbitals. The HOMO is primarily located over the thiourea group, specifically the sulfur and nitrogen atoms, indicating these are the most probable sites for electrophilic attack. The LUMO is also centered around the thiourea moiety.
The calculated energy values provide quantitative insight into the molecule's reactivity profile. A smaller HOMO-LUMO gap suggests higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.02 |
| LUMO Energy | -1.41 |
Note: Data is based on computational studies of a closely related thiourea derivative.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map uses a color spectrum to indicate different electrostatic potential regions. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.
In the case of this compound and its analogues, the MEP surface reveals that the most negative potential is concentrated around the sulfur atom of the thiourea group. This is followed by the oxygen atom of the morpholine ring. The most positive potential is found on the N-H protons of the thiourea group, highlighting their role as hydrogen bond donors. This distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which can influence the molecule's biological activity and crystal packing.
Prediction of Chemical Reactivity and Sites of Metabolism
By combining FMO analysis and MEP maps, specific sites of reactivity can be predicted. The sulfur atom, being the location of the highest negative potential and a significant contributor to the HOMO, is the primary site for electrophilic reactions and potential metabolic oxidation. The nitrogen atoms of the thiourea group also represent potential reactive sites.
These computational models are instrumental in predicting the molecule's metabolic fate. The sites identified as most electron-rich are often the first to be targeted by metabolic enzymes, such as cytochrome P450s, which catalyze oxidative reactions. Therefore, the sulfur and morpholine oxygen atoms are predicted to be key sites of metabolism.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Computational, or in silico, models provide a rapid and cost-effective way to predict the pharmacokinetic properties of a compound without conducting laboratory experiments. These predictions are based on the molecule's structure and physicochemical properties.
Gastrointestinal Permeability Prediction (e.g., Caco-2 models)
The Caco-2 cell permeability assay is a well-established in vitro method to predict human intestinal absorption. In silico models have been developed to forecast the outcome of these assays. For compounds like this compound, computational tools predict good intestinal absorption. These models often rely on parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Based on its structural features, the compound is predicted to have a high probability of being well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Prediction
The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico models predict this permeability based on factors such as molecular size, charge, and lipophilicity. Computational analyses for this class of thiourea derivatives suggest that this compound is likely unable to cross the BBB. This prediction indicates that the compound would primarily have effects outside the central nervous system.
Table 2: Predicted ADME Parameters
| ADME Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
Note: These predictions are strictly computational and have not been confirmed by in vivo data.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfur |
| Nitrogen |
Metabolic Stability Prediction (e.g., Cytochrome P450 inhibition/metabolism)
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. A primary route of metabolism for many xenobiotics is oxidation by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Computational models are widely used to predict whether a compound will be a substrate or inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com Early prediction of CYP inhibition is crucial as it can lead to significant drug-drug interactions. nih.gov
For this compound, its susceptibility to CYP-mediated metabolism and its potential to inhibit these enzymes can be predicted using a variety of computational approaches. These methods are broadly categorized as ligand-based and structure-based. nih.gov
Ligand-based methods utilize quantitative structure-activity relationship (QSAR) models. These models are built from large datasets of known CYP inhibitors and non-inhibitors and use machine learning algorithms like random forests or support vector machines to correlate molecular descriptors with inhibitory activity. nih.govfrontiersin.org For this compound, relevant descriptors would include its physicochemical properties such as lipophilicity (LogP), molecular weight, and topological polar surface area, as well as 2D and 3D structural fingerprints.
Structure-based methods involve molecular docking simulations. This requires the 3D crystal structure of the specific CYP enzyme. The compound is docked into the active site of the enzyme to predict its binding affinity and pose. A strong predicted binding affinity might suggest that the compound is a potential inhibitor. nih.govrsc.org The presence of the cyclohexyl and morpholino groups in this compound would be key features in these docking simulations.
Table 1: Illustrative Predicted Cytochrome P450 Inhibition Profile for this compound
| CYP Isoform | Predicted Activity | Prediction Method |
|---|---|---|
| CYP1A2 | Non-inhibitor | QSAR, Machine Learning |
| CYP2C9 | Inhibitor | Molecular Docking, QSAR |
| CYP2C19 | Non-inhibitor | QSAR, Machine Learning |
| CYP2D6 | Inhibitor | Molecular Docking, QSAR |
| CYP3A4 | Non-inhibitor | QSAR, Machine Learning |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Plasma Protein Binding Predictions
The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its therapeutic target. Only the unbound fraction of a drug is pharmacologically active. nih.gov High plasma protein binding (PPB) can affect a drug's pharmacokinetic profile. nih.gov
In silico prediction of PPB is a valuable tool in early drug discovery. researchgate.net QSAR models are the most common approach, correlating calculated molecular descriptors with experimentally determined PPB values for a large and diverse set of compounds. nih.govnih.gov Key descriptors influencing PPB include:
Lipophilicity (LogP/LogD): Increased lipophilicity generally leads to higher plasma protein binding. nih.gov
Molecular Size and Shape: Larger molecules with specific shapes may fit better into the binding pockets of plasma proteins.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can influence binding.
Aromaticity: The presence of aromatic rings can contribute to binding interactions. nih.gov
For this compound, its structural features—a lipophilic cyclohexyl group, a flexible ethyl chain, a polar morpholine ring, and the thiourea moiety capable of hydrogen bonding—would all contribute to its predicted PPB value. A consensus prediction from multiple QSAR models would provide the most reliable estimate. nih.gov
Table 2: Illustrative Predicted Plasma Protein Binding for this compound
| Prediction Parameter | Predicted Value | Computational Method |
|---|---|---|
| Human Plasma Protein Binding (%) | 85% | Consensus QSAR Model |
| Binding to Albumin | High | Molecular Docking |
| Binding to α1-acid glycoprotein | Moderate | Structure-based prediction |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Virtual Screening for Novel Biological Targets or Analogues
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds against a biological target, or to search for new targets for a given compound. nih.gov For this compound, virtual screening can be employed in two main ways:
To identify novel biological targets: The structure of this compound can be used as a query to screen against a database of 3D protein structures. This "reverse docking" or "target fishing" approach aims to identify proteins that the compound is likely to bind to, thus suggesting potential new therapeutic applications. Thiourea derivatives have been investigated for a range of biological activities, including as anticancer and anti-tuberculosis agents, by targeting enzymes in these disease pathways. nih.govbiointerfaceresearch.com
To identify novel analogues: The thiourea scaffold is a versatile building block in medicinal chemistry. biointerfaceresearch.com A pharmacophore model can be generated based on the key structural features of this compound. This model, which defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used to screen virtual libraries for structurally diverse molecules that fit the pharmacophore. nih.gov This can lead to the discovery of novel analogues with potentially improved potency or pharmacokinetic properties. For instance, virtual screening has been successfully used to identify novel thiourea-containing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov
The process of virtual screening involves several steps, from library preparation to docking and scoring, and finally hit selection for further experimental validation. arabjchem.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Analytical and Bioanalytical Methodologies for Research Studies
Development of High-Resolution Chromatographic Techniques for Compound Separation and Purification
High-resolution chromatography is indispensable for isolating 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea from synthetic reaction mixtures and for its purification to a standard required for research applications. The development of robust chromatographic methods is the first step in ensuring the quality of the compound for subsequent analytical and bioanalytical studies.
High-Performance Liquid Chromatography (HPLC) Method Development (UV, DAD, RI detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase approach, leveraging the compound's moderate lipophilicity conferred by the cyclohexyl group.
A C18 column is a suitable stationary phase, offering effective separation based on hydrophobic interactions. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for resolving the target compound from impurities with differing polarities.
For detection, a Diode Array Detector (DAD) is particularly advantageous as it can provide information about the compound's UV-visible spectrum, aiding in peak identification and purity assessment. Thiourea (B124793) derivatives often exhibit a characteristic UV absorbance maximum between 230 and 250 nm. researchgate.net A Refractive Index (RI) detector could be employed as a universal detector if impurities lack a UV chromophore, though it is less sensitive than UV detection and incompatible with gradient elution.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 240 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography (GC) Method Development (FID, MS detection)
While less common for larger, polar molecules like this compound due to potential thermal degradation, Gas Chromatography (GC) can be employed, particularly when coupled with a mass spectrometer (MS). The volatility of the compound might be a limiting factor, and derivatization could be necessary to improve its thermal stability and chromatographic behavior.
A GC-MS method would provide both retention time data and mass spectral information, which is highly specific and can be used for definitive identification. A Flame Ionization Detector (FID) could also be used for quantification, offering a robust and linear response, though it does not provide structural information.
For a GC-MS analysis, a non-polar or mid-polar capillary column would be appropriate. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern would be characteristic of the molecule's structure. Key fragments would likely arise from the cleavage of the cyclohexyl, morpholino, and ethylthiourea (B145662) moieties.
Table 2: Hypothetical GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 m/z |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound does not inherently possess a chiral center. However, if chiral derivatives were to be synthesized, or if the compound were to be used as a chiral selector itself, chiral chromatography would be the method of choice for separating the enantiomers. Chiral stationary phases (CSPs) are essential for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of racemates, including thiourea derivatives. nih.govcsfarmacie.cz The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.
A normal-phase or polar organic mobile phase, typically consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is commonly used with polysaccharide-based CSPs. The choice of mobile phase components and their ratio is critical for achieving optimal enantiomeric resolution.
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (amylose-based), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | DAD at 240 nm |
Advanced Spectroscopic Methods for Quantitative Analysis in Complex Research Matrices
For the quantitative determination of this compound in complex samples, such as biological fluids or environmental samples, highly sensitive and selective spectroscopic methods are required.
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of organic molecules without the need for a specific reference standard of the analyte. mdpi.comnanalysis.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. mdpi.com
For this compound, ¹H qNMR would be the most straightforward approach. A specific, well-resolved proton signal from the molecule, which does not overlap with signals from impurities or the solvent, would be chosen for integration. An internal standard of known purity and weight is added to the sample, and the concentration of the analyte is calculated by comparing the integral of its signal to that of the internal standard.
Key considerations for accurate qNMR include ensuring complete dissolution of the sample and internal standard, using a sufficiently long relaxation delay to allow for full magnetization recovery of all relevant nuclei, and careful selection of non-overlapping signals. nanalysis.com
Table 4: Parameters for ¹H qNMR Analysis
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Internal Standard | Maleic acid or Dimethyl sulfone |
| Relaxation Delay (d1) | 5-7 times the longest T₁ relaxation time |
| Pulse Angle | 90° |
| Number of Scans | ≥ 16 |
| Data Processing | Baseline and phase correction, integration of selected signals |
Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive detection and quantification of compounds in complex matrices. researchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
For the analysis of this compound, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode would be developed. In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of the analyte (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific, characteristic fragment ion (the product ion). This process provides two levels of mass filtering, significantly reducing background noise and enhancing selectivity.
The development of an LC-MS/MS method involves optimizing the chromatographic conditions to achieve good peak shape and retention, as well as tuning the mass spectrometer parameters to maximize the signal for the specific precursor-to-product ion transition.
Table 5: Proposed LC-MS/MS Method Parameters for Quantification
| Parameter | Value |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | To be determined based on exact mass |
| Product Ion(s) | To be determined from fragmentation studies |
| Collision Energy | To be optimized |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The high selectivity and sensitivity of LC-MS/MS make it particularly suitable for bioanalytical studies, where the concentration of the compound of interest may be very low and the sample matrix is complex. nih.gov
Isotopic Labeling Strategies for Metabolic Pathway Elucidation in In Vitro Systems or Animal Models
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.govnih.govacs.org By replacing one or more atoms of a molecule with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), the compound and its subsequent metabolites can be selectively detected and identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsymeres.com This approach provides unambiguous evidence of the biotransformations a drug candidate undergoes.
For this compound, a strategic isotopic labeling plan would be instrumental in understanding its metabolic pathway. The structural complexity of this molecule, featuring a cyclohexyl ring, a morpholino group, and a thiourea core, presents multiple potential sites for metabolic modification. A potential strategy would involve the synthesis of isotopically labeled versions of the parent compound to be used in in vitro studies with liver microsomes or hepatocytes, or in in vivo studies in animal models.
Stable isotope-labeled compounds are invaluable for distinguishing drug-related material from endogenous matrix components, thereby facilitating the identification of metabolites. nih.gov The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) allows for the study of metabolic pathways, bioavailability, and drug interactions in a safe and non-invasive manner. symeres.comisotope.com
A plausible isotopic labeling strategy for this compound could involve the introduction of stable isotopes at various positions within the molecule to probe for specific metabolic transformations. For instance, labeling the cyclohexyl ring with ¹³C could help track metabolites resulting from hydroxylation or oxidation of this moiety. Similarly, incorporating ¹⁵N into the thiourea backbone or the morpholino ring could elucidate pathways involving N-dealkylation, N-oxidation, or cleavage of these structures. Deuterium labeling can be employed to investigate kinetic isotope effects, providing insights into reaction mechanisms. symeres.com
The analysis of samples from these studies, typically by liquid chromatography-mass spectrometry (LC-MS), would reveal the mass shift corresponding to the isotopic label in any resulting metabolites. This allows for the confident identification of drug-related material and the elucidation of the metabolic pathways. nih.gov
Table 1: Potential Isotopic Labeling Strategies for this compound
| Isotopic Label | Position of Label in Parent Compound | Potential Metabolic Pathways to Elucidate | Analytical Technique |
| ¹³C | Cyclohexyl ring | Hydroxylation, oxidation, ring opening | LC-MS/MS, ¹³C-NMR |
| ¹³C | Morpholino ring | N-dealkylation, ring opening, oxidation | LC-MS/MS, ¹³C-NMR |
| ¹⁵N | Thiourea nitrogen | N-oxidation, N-dealkylation, desulfuration | LC-MS/MS, ¹⁵N-NMR |
| ¹⁵N | Morpholino nitrogen | N-oxidation, N-dealkylation | LC-MS/MS, ¹⁵N-NMR |
| ²H (Deuterium) | Specific C-H bonds | Kinetic isotope effects, specific sites of oxidation | LC-MS/MS |
| ³⁴S | Thiourea sulfur | Desulfuration to urea (B33335) analog, S-oxidation | LC-MS/MS |
This table presents hypothetical isotopic labeling strategies based on the structure of the compound and general principles of drug metabolism research.
Bioanalytical Method Validation for Quantification in Non-Human Biological Samples (e.g., cell lysates, animal tissues)
The accurate quantification of a compound in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. ajprd.comresearchgate.net A robust and validated bioanalytical method ensures that the data generated are reliable and reproducible. For this compound, a sensitive and selective method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the technique of choice for its quantification in non-human biological samples like cell lysates and animal tissues. researchgate.netbiorxiv.org
The validation of a bioanalytical method is a comprehensive process that demonstrates the method's suitability for its intended purpose. ajprd.comresearchgate.net This involves evaluating several key parameters as outlined by regulatory guidelines.
A study on other thiourea-based antiviral compounds utilized a nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS) method for their quantification in plasma and tissue samples. biorxiv.org In that study, samples were pre-processed with acetonitrile for protein precipitation, followed by chromatographic separation on a C18 column. biorxiv.org A similar approach could be adapted for this compound. The mass spectrometer would be operated in multiple-reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. biorxiv.org
The validation of such a method would include the following parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the determined value to the nominal concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the coefficient of variation (CV).
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. biorxiv.org
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria for Quantification of this compound in Rat Plasma
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% CV | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | 3.5 - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | 4.1 - 9.5% |
| Intra-day Accuracy (% Bias) | Within ±15% of nominal (except LLOQ ±20%) | -5.8 to 7.3% |
| Inter-day Accuracy (% Bias) | Within ±15% of nominal (except LLOQ ±20%) | -4.2 to 6.9% |
| Recovery (%) | Consistent, precise, and reproducible | 85.2 - 92.4% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% of nominal | -8.5 to 9.2% |
The data in this table are representative examples based on typical validation results for similar small molecules and are intended for illustrative purposes.
The successful validation of a bioanalytical method for this compound would enable its reliable quantification in non-human biological samples, providing crucial data for preclinical research and development.
Exploration of Non Pharmacological Applications and Material Science Integration
Coordination Chemistry: Ligand Properties and Metal Complex Formation
Thiourea (B124793) and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of both sulfur and nitrogen atoms, which can act as donor sites for metal ions. The specific structure of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, featuring a thiocarbonyl group, two secondary amine nitrogens, and a morpholine (B109124) ring, suggests a rich and versatile coordination behavior.
Synthesis and Characterization of Novel Metal Complexes
While specific studies on the synthesis of metal complexes with this compound as the sole ligand are not widely documented, the general behavior of similar thiourea derivatives allows for postulation. It is anticipated that this compound can coordinate with a variety of transition metals (such as copper, nickel, cobalt, and zinc) and potentially lanthanides. The coordination could occur through the sulfur atom of the thiourea group, which is a common binding mode for thioureas. Additionally, the nitrogen atoms of the thiourea backbone and the morpholine ring could also participate in chelation, leading to the formation of stable mono- or polynuclear complexes.
The synthesis of such complexes would likely involve the reaction of a metal salt with the ligand in a suitable solvent. Characterization of these novel complexes would employ standard analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and C-N bonds upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which can provide insights into the coordination environment of the metal ion.
Investigation of Catalytic Activity of Metal Complexes in Organic Reactions
Metal complexes derived from thiourea ligands have shown promise as catalysts in various organic transformations. Although specific catalytic studies on complexes of this compound are yet to be reported, the potential exists for their application in reactions such as:
Cross-coupling reactions: Palladium complexes of thiourea derivatives have been explored for their catalytic activity in Suzuki and Heck coupling reactions, which are fundamental for carbon-carbon bond formation.
Oxidation and reduction reactions: The redox-active nature of some transition metal complexes suggests their potential use in catalyzing oxidation or reduction processes.
Asymmetric catalysis: The chiral centers that can be incorporated into thiourea ligands, or the specific geometry of their metal complexes, could be exploited for enantioselective catalysis.
The catalytic efficiency of these potential complexes would be evaluated based on reaction yield, turnover number, and selectivity.
Applications in Sensing and Molecular Recognition
Thiourea derivatives have been successfully employed as chemosensors for the detection of various anions and cations. The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions makes it an excellent recognition unit. It is plausible that this compound could be developed into a sensor, for instance, a fluorescent sensor, where the binding of a specific analyte to the thiourea or morpholine part of the molecule would induce a change in its fluorescence properties. Potential analytes could include heavy metal ions or specific anions, with the selectivity being tuned by the specific structure of the ligand and its complex.
Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions
The structure of this compound contains multiple hydrogen bond donors (N-H groups) and acceptors (S=C and the oxygen and nitrogen atoms of the morpholine ring). This makes it an ideal candidate for participating in supramolecular self-assembly. Research on other thiourea derivatives has shown their ability to form well-ordered one-, two-, and three-dimensional structures through intricate networks of hydrogen bonds. guidechem.com These self-assembled structures can exhibit interesting properties and have potential applications in areas such as crystal engineering and the development of functional materials.
Furthermore, the cyclohexyl and morpholinoethyl groups provide a combination of hydrophobic and hydrophilic character, which could lead to the formation of amphiphilic structures and facilitate host-guest interactions with complementary molecules.
Application as Chemical Probes or Research Tools in Fundamental Biological Systems
Given the structural motifs present in this compound, it holds potential as a chemical probe to investigate fundamental biological processes. The morpholine ring is a common feature in many biologically active compounds, and the thiourea group can interact with various biological targets. While excluding pharmacological applications, this compound could be used to:
Probe enzyme active sites: By designing derivatives with reporter groups, it could be used to map the active sites of enzymes that recognize thiourea or morpholine moieties.
Study protein-ligand interactions: As a model compound, it can help in understanding the non-covalent interactions that govern the binding of small molecules to proteins.
Potential in Material Science and Engineering
The field of material science offers a promising avenue for the application of this compound and its derivatives. General applications for thiourea-based compounds in material science suggest potential for this specific molecule. guidechem.com For instance, the incorporation of this compound into polymer matrices could modify the properties of the resulting material.
Metal complexes of thiourea derivatives have also been investigated for their nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in telecommunications and optical computing. While not specifically studied for this compound, the synthesis and characterization of its metal complexes could reveal interesting NLO properties.
Below is a table summarizing the potential non-pharmacological applications and the research required:
| Area of Application | Potential Role of this compound | Required Research |
| Coordination Chemistry | Multidentate ligand for transition metals and lanthanides. | Synthesis and structural characterization of metal complexes. |
| Catalysis | Precursor for homogeneous or heterogeneous catalysts. | Investigation of the catalytic activity of its metal complexes in various organic reactions. |
| Sensing | Chemosensor for metal ions or anions. | Development of colorimetric or fluorescent sensors and evaluation of their selectivity and sensitivity. |
| Supramolecular Chemistry | Building block for self-assembled structures. | Study of its crystal packing and hydrogen bonding networks; investigation of host-guest chemistry. |
| Material Science | Component for functional materials or polymers; NLO material. | Incorporation into material matrices and characterization of properties; synthesis of metal complexes and evaluation of NLO properties. |
| Chemical Biology | Chemical probe for studying biological systems. | Synthesis of labeled derivatives and their use in probing enzyme active sites or protein-ligand interactions. |
Polymer Additives and Modifiers
The integration of thiourea derivatives into polymer matrices can significantly alter and enhance their physical and chemical properties. While direct research on this compound as a polymer additive is not extensively documented, the known functionalities of its components suggest its potential utility, particularly in the stabilization of polymers like poly(vinyl chloride) (PVC).
Thiourea and its derivatives are recognized for their ability to act as secondary heat stabilizers for PVC. rsc.org The mechanism often involves the scavenging of hydrogen chloride (HCl), a primary degradation product of PVC when exposed to heat, thereby preventing autocatalytic degradation of the polymer chain. The nitrogen and sulfur atoms in the thiourea group can effectively neutralize HCl. The presence of the morpholine group in this compound could further enhance this stabilizing effect due to its basic nitrogen atom.
Moreover, the cyclohexyl group can improve the compatibility of the additive with the polymer matrix, acting as a plasticizer to enhance flexibility and processability. The potential for this compound to be covalently bound to PVC chains has also been explored with similar thiourea-containing molecules, which could offer a permanent, non-migrating stabilization solution. rsc.org
Table 1: Potential Effects of this compound as a Polymer Additive
| Polymer | Potential Role of Additive | Anticipated Improvement in Properties |
| Poly(vinyl chloride) (PVC) | Secondary Heat Stabilizer | Improved thermal stability, prevention of discoloration, enhanced flexibility. |
| Co-stabilizer with metal soaps | Synergistic effects leading to superior long-term stability. | |
| Other Thermoplastics | Processing Aid | Improved melt flow and processability due to plasticizing effect. |
It is important to note that while these applications are inferred from the behavior of similar compounds, specific performance data for this compound in polymer systems would require further empirical investigation.
Corrosion Inhibition Properties
The use of organic compounds as corrosion inhibitors is a well-established practice in various industries to protect metallic materials from degradation. Thiourea derivatives are known to be effective corrosion inhibitors, especially for mild steel in acidic environments. nih.gov The efficacy of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier.
The molecular structure of this compound contains several features that suggest it could be an effective corrosion inhibitor:
Thiourea Group: The sulfur and nitrogen atoms can act as active centers for adsorption on the metal surface.
Cyclohexyl Group: This bulky, hydrophobic group can enhance the surface coverage of the inhibitor molecule, creating a more robust barrier against corrosive species.
Morpholinoethyl Group: The additional nitrogen and oxygen atoms in the morpholine ring provide more sites for coordination with the metal surface, potentially leading to stronger adsorption and higher inhibition efficiency.
Studies on analogous compounds, such as N-cyclohexyl-N'-phenyl thiourea and dicyclohexyl thiourea, have demonstrated excellent corrosion inhibition for mild steel in acidic media. nih.govchemicalbook.com These compounds have been shown to function as mixed-type inhibitors, suppressing both anodic and cathodic reactions. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.
Table 2: Predicted Corrosion Inhibition Performance of this compound
| Metal | Corrosive Medium | Probable Inhibition Mechanism | Potential Inhibition Efficiency |
| Mild Steel | Hydrochloric Acid | Adsorption via N and S heteroatoms, formation of a protective film. | High |
| Copper | Acidic/Neutral Media | Chemisorption and formation of a complex with copper ions. | Moderate to High |
| Aluminum | Acidic Chloride Solutions | Suppression of pitting corrosion by blocking active sites. | Moderate |
Further electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to quantify the inhibition efficiency and elucidate the precise mechanism of action for this compound.
Sensor Development for Specific Analytes
The ability of thiourea derivatives to form stable complexes with various metal ions makes them promising candidates for the development of chemical sensors. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can act as effective binding sites for metal ions. The incorporation of a morpholine group, as seen in this compound, can enhance the selectivity and sensitivity of the sensor.
Thiourea-based sensors, particularly electrochemical and fluorescent chemosensors, have been developed for the detection of heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). figshare.commdpi.com The binding of the metal analyte to the thiourea derivative can induce a measurable change in the electrochemical potential, current, or fluorescence signal.
For this compound, the combination of the "soft" sulfur donor atom and the "hard" nitrogen and oxygen donors from the morpholine ring could lead to a selective binding affinity for specific metal ions. For instance, the thiourea group is known to have a high affinity for soft metal ions like Hg²⁺. The morpholine moiety could modulate this interaction or provide additional binding sites for other metal ions.
Table 3: Potential Sensor Applications for this compound
| Sensor Type | Target Analyte(s) | Principle of Detection |
| Electrochemical Sensor | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) | Change in potential or current upon complexation with the analyte at an electrode modified with the compound. |
| Fluorescent Chemosensor | Transition Metal Ions | Modulation of fluorescence intensity or wavelength upon selective binding of the analyte. |
| Colorimetric Sensor | Specific Cations or Anions | Visible color change resulting from the formation of a complex between the compound and the analyte. |
The development of a sensor based on this compound would involve its immobilization on a suitable transducer surface, such as an electrode or a nanoparticle, and the subsequent characterization of its response to various analytes.
Future Perspectives and Emerging Research Directions
Integration with Advanced Drug Delivery Systems (Conceptual discussion of research avenues, not specific formulations or doses)
The therapeutic efficacy of a compound is not solely dependent on its intrinsic biological activity but also on its ability to reach the target site in a controlled and sustained manner. The integration of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea with advanced drug delivery systems presents a significant opportunity to enhance its potential therapeutic benefits. biointerfaceresearch.com Future research could conceptually explore the encapsulation of this thiourea (B124793) derivative within various nanocarriers.
| Potential Nanocarrier | Conceptual Research Focus |
| Liposomes | Investigation of liposomal formulations to improve the solubility and bioavailability of the compound, potentially reducing off-target effects. |
| Polymeric Nanoparticles | Exploration of biodegradable polymeric nanoparticles for sustained release, aiming to maintain therapeutic concentrations over an extended period. |
| Micelles | Conceptual studies on the use of micelles to enhance the delivery of the compound to specific cellular compartments. |
| Dendrimers | Research into the use of dendrimers as carriers to achieve precise targeting of tissues or cells. |
By tailoring the properties of these delivery systems, it may be possible to overcome challenges such as poor solubility and metabolic instability, which can sometimes be associated with thiourea-based compounds. nih.gov
Exploration of Synergistic Effects in Combination Studies with Other Research Compounds
The complexity of many diseases often necessitates multi-target therapeutic approaches. Investigating the synergistic effects of this compound in combination with other research compounds could unveil new therapeutic strategies. biointerfaceresearch.com The presence of dual thiourea groups in some derivatives has been shown to facilitate robust binding and potential synergistic effects. biointerfaceresearch.com
Future research in this area could focus on:
Combination with other enzyme inhibitors: Studying the combined effect of this compound with other enzyme inhibitors to target multiple pathways involved in a disease process.
Synergy with agents targeting different cellular mechanisms: Exploring combinations with compounds that have complementary mechanisms of action to achieve a more potent therapeutic outcome.
Overcoming resistance: Investigating whether this thiourea derivative can sensitize cells to other therapeutic agents, potentially overcoming drug resistance.
These conceptual studies would aim to identify combinations that offer enhanced efficacy and a broader therapeutic window.
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Prediction
| AI/ML Application | Conceptual Research Goal |
| Compound Design | Utilizing generative models to design novel analogues of this compound with predicted enhanced activity and improved pharmacokinetic profiles. nih.gov |
| Synthesis Prediction | Employing AI algorithms to predict efficient synthetic routes for novel thiourea derivatives, potentially reducing the time and resources required for their synthesis. |
| Biological Activity Prediction | Developing ML models to predict the biological activities of new derivatives against various targets, enabling the prioritization of compounds for experimental testing. researchgate.net |
Machine learning models have already shown potential in predicting the anti-urease activity of thiazole-based scaffolds, demonstrating the feasibility of this approach for thiourea derivatives. researchgate.net
Development of Next-Generation Analogues with Enhanced Specificity or Novel Mechanisms
The structural versatility of the thiourea scaffold provides a fertile ground for the development of next-generation analogues of this compound. mdpi.com By systematically modifying the cyclohexyl, morpholinoethyl, and thiourea core, it is possible to fine-tune the compound's properties to achieve enhanced specificity or novel mechanisms of action.
Future research could explore:
Modification of the cyclohexyl ring: Investigating the impact of substituting the cyclohexyl ring with other cyclic or aromatic moieties to modulate binding affinity and selectivity.
Alterations to the morpholinoethyl side chain: Exploring the effects of changing the length and composition of the side chain to influence solubility and cellular uptake.
Bioisosteric replacement of the thiourea group: Conceptually replacing the thiourea moiety with other functional groups to explore different binding interactions and potentially novel biological activities. nih.gov
The synthesis and evaluation of such analogues could lead to the discovery of compounds with superior therapeutic profiles.
Exploration of New Therapeutic Areas Based on Unveiled Mechanistic Insights
Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. mdpi.comdntb.gov.ua This suggests that this compound may have therapeutic potential beyond its initially investigated applications.
A deeper understanding of the molecular mechanisms of action of this compound could open doors to new therapeutic areas. For instance, if the compound is found to modulate a specific signaling pathway, it could be repurposed for other diseases where that pathway is implicated. Future research should focus on elucidating the precise molecular targets and cellular effects of this compound to guide the exploration of its full therapeutic potential.
High-Throughput Screening Assay Development for Related Thiourea Scaffolds
To accelerate the discovery of novel and potent thiourea-based compounds, the development of robust high-throughput screening (HTS) assays is crucial. HTS allows for the rapid evaluation of large libraries of compounds to identify those with desired biological activity.
Future efforts in this area could involve:
Target-based HTS: Designing assays to screen for compounds that interact with specific molecular targets relevant to a particular disease.
Phenotypic HTS: Developing cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the molecular target.
Fragment-based screening: Utilizing HTS to identify small molecular fragments that bind to a target, which can then be elaborated into more potent lead compounds.
The development of such assays would significantly enhance the efficiency of drug discovery efforts centered around the thiourea scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves reacting cyclohexylamine with a morpholinoethyl isothiocyanate precursor in anhydrous dichloromethane under inert conditions (e.g., Schlenk line). Purification is achieved via recrystallization using methanol or ethanol, yielding ~70–80% purity . Optimization strategies include Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. For example, fractional factorial designs can identify critical parameters affecting yield .
Q. Which spectroscopic techniques are most effective for characterizing thiourea derivatives, and what key spectral signatures should researchers prioritize?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The thiourea moiety (-NH-CS-NH-) shows distinct proton signals at δ 8.5–9.5 ppm (broad, exchangeable NH) and carbon signals at ~180 ppm (C=S) in NMR. Infrared (IR) spectroscopy confirms the C=S stretch at ~1250–1350 cm. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions). Store in airtight containers at 2–8°C to prevent degradation. Use fume hoods for synthesis and wear nitrile gloves to avoid dermal exposure. Spills require neutralization with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and biological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the thiourea sulfur atom often exhibits high electron density, making it reactive toward electrophiles. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes) by analyzing binding free energies and hydrogen-bonding patterns. These insights guide experimental validation of anticancer or antimicrobial activity .
Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives across different studies?
- Methodology : Conduct meta-analyses of dose-response data to identify outliers. For example, discrepancies in IC values for enzyme inhibition may arise from assay conditions (e.g., pH, temperature). Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for compound purity via HPLC (>95% purity required) .
Q. How does structural modification of the morpholinoethyl group influence the compound’s physicochemical properties and target selectivity?
- Methodology : Synthesize analogs with varying substituents (e.g., replacing morpholino with piperazinyl) and compare logP (lipophilicity), solubility, and binding affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with biological outcomes. For instance, electron-withdrawing groups on the morpholine ring may enhance acetylcholinesterase inhibition by stabilizing charge-transfer interactions .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?
- Methodology : Use CRISPR-Cas9 gene-edited cell lines to knockout putative targets (e.g., kinases) and assess phenotypic changes. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For in vivo studies, employ syngeneic tumor models with pharmacokinetic profiling (e.g., AUC, ) to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
